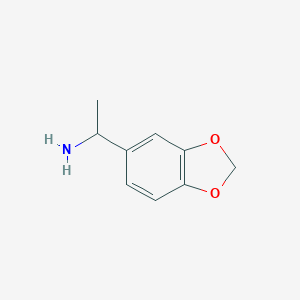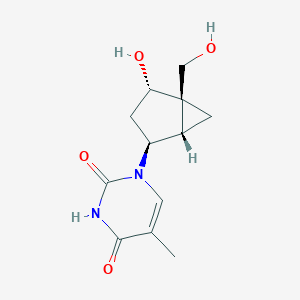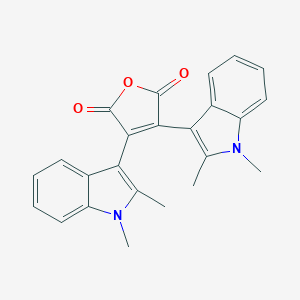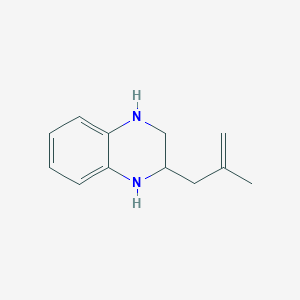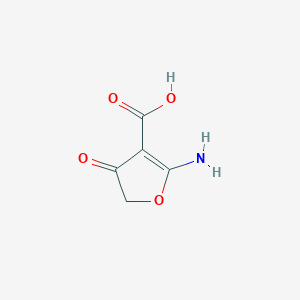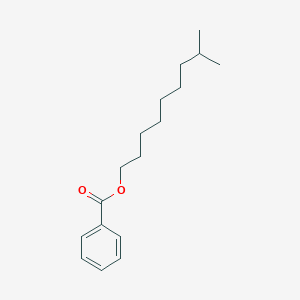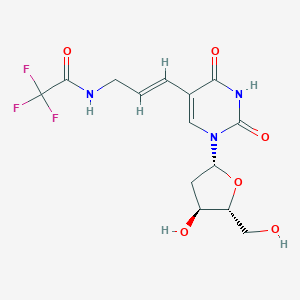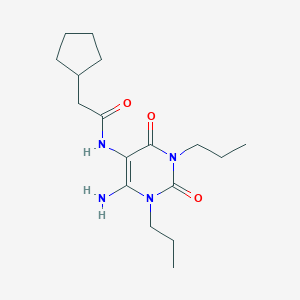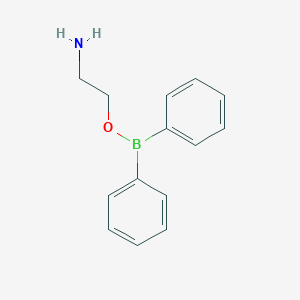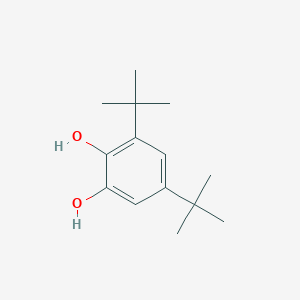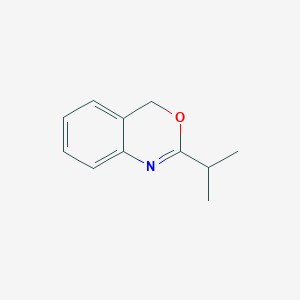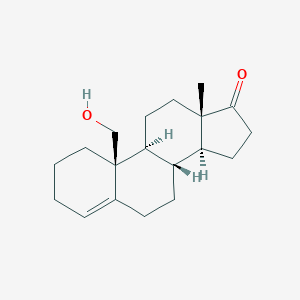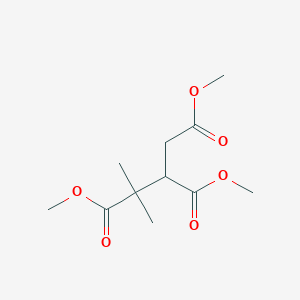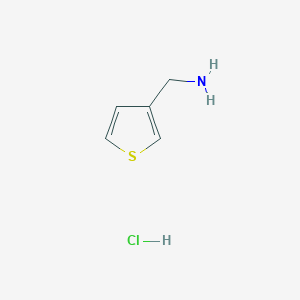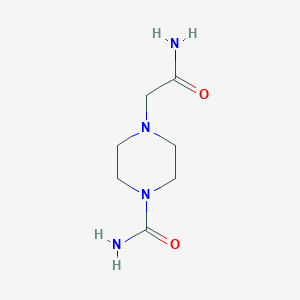
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide, also known as AOPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOPP is a derivative of piperazine and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has also been shown to inhibit the activity of matrix metalloproteinases, a family of enzymes that are involved in tissue remodeling and cancer progression.
Efectos Bioquímicos Y Fisiológicos
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide can induce apoptosis, a process of programmed cell death, in cancer cells. 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide can inhibit tumor growth in animal models. 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has also been found to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide also has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research and development of 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide. One direction is the synthesis of novel 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide derivatives with improved properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the mechanism of action of 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide and its derivatives. This could lead to the identification of new targets for drug discovery and the development of more effective therapies for cancer and other diseases. Additionally, the potential applications of 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide in materials science could be further explored, leading to the development of new functional materials with unique properties.
Métodos De Síntesis
The synthesis of 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide involves a multi-step process that starts with the reaction of piperazine with ethyl chloroformate to form N-ethylpiperazine carbamate. This intermediate is then reacted with hydrazine hydrate to form N-ethylpiperazine hydrazide. The final step involves the reaction of N-ethylpiperazine hydrazide with 2-oxoethyl isocyanate to form 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide.
Aplicaciones Científicas De Investigación
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been found to exhibit anticancer, antiviral, and antimicrobial activities. 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. In drug discovery, 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been used as a building block for the synthesis of novel compounds with potential therapeutic applications. In materials science, 4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide has been used as a precursor for the synthesis of various functional materials, including metal-organic frameworks and porous polymers.
Propiedades
Número CAS |
116882-76-9 |
|---|---|
Nombre del producto |
4-(2-Amino-2-oxoethyl)piperazine-1-carboxamide |
Fórmula molecular |
C7H14N4O2 |
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
4-(2-amino-2-oxoethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C7H14N4O2/c8-6(12)5-10-1-3-11(4-2-10)7(9)13/h1-5H2,(H2,8,12)(H2,9,13) |
Clave InChI |
VWOSJVRQDOQGNF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)N)C(=O)N |
SMILES canónico |
C1CN(CCN1CC(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



